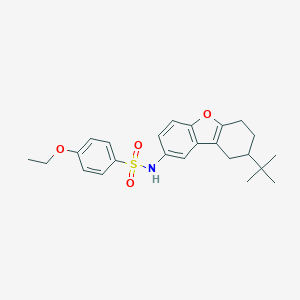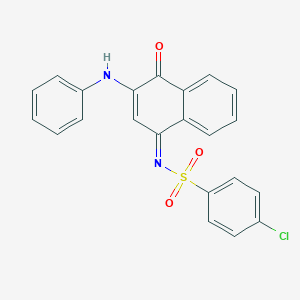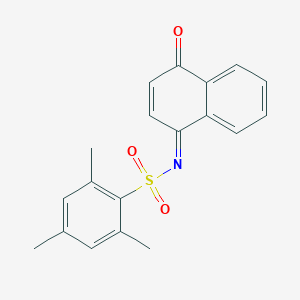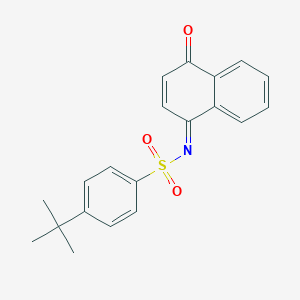![molecular formula C17H11FN2O3S B281772 N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays an important role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization.
作用機序
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits PLD activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and the specific process being studied. It has been shown to inhibit cell migration and invasion in cancer cells, and to induce apoptosis in some cancer cell lines. It has also been shown to modulate the activity of various signaling pathways, including the Akt/mTOR pathway and the ERK pathway.
実験室実験の利点と制限
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages as a research tool, including its potency and specificity for PLD, its ability to inhibit PLD activity in various cell types, and its ability to modulate various cellular processes. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, including the investigation of its effects on PLD isoforms, the development of more potent and specific PLD inhibitors, and the exploration of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the various biochemical and physiological effects of N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in different cell types and processes.
合成法
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized by a two-step process involving the reaction of 2-bromo-N-(2-fluorophenyl)benzamide with 5-aminosalicylic acid followed by the reaction with thionyl chloride and triethylamine.
科学的研究の応用
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used in various scientific research studies to investigate the role of PLD in different cellular processes. It has been shown to inhibit PLD activity in various cell types, including cancer cells, and has been used to study the role of PLD in cell migration, invasion, and proliferation. N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been used to study the regulation of PLD by various signaling pathways, including Rho GTPases and protein kinase C.
特性
分子式 |
C17H11FN2O3S |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-6-1-2-7-13(12)20-24(22,23)15-9-8-14-16-10(15)4-3-5-11(16)17(21)19-14/h1-9,20H,(H,19,21) |
InChIキー |
VCYRDIWXQDFBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)

![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)



![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)